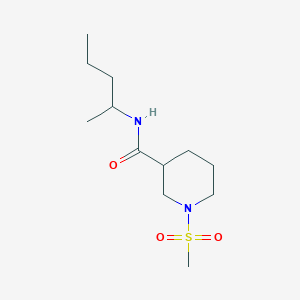
N-(4-fluorophenyl)-2-(4-morpholinyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(4-morpholinyl)-2-oxoacetamide, commonly known as FMOX, is a chemical compound that has gained significant attention in the field of scientific research. FMOX belongs to the class of oxoacetamide derivatives and has shown potential in various scientific applications due to its unique properties.
Mécanisme D'action
The mechanism of action of FMOX is not yet fully understood. However, studies have suggested that FMOX induces apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins. FMOX has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
FMOX has been shown to have significant biochemical and physiological effects. Studies have reported that FMOX can induce cell cycle arrest and apoptosis in cancer cells. FMOX has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. Additionally, FMOX has been reported to have a low toxicity profile, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FMOX is its low toxicity profile, which makes it a potential candidate for further development as a drug. FMOX is also relatively easy to synthesize, making it a readily available compound for scientific research. However, one of the limitations of FMOX is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of FMOX. One of the primary directions is the development of FMOX as a potential anti-cancer drug. Further studies are needed to understand the mechanism of action of FMOX and its potential as a therapeutic agent. Additionally, studies are needed to explore the potential of FMOX in other scientific research applications, such as anti-inflammatory agents and neuroprotective agents.
Conclusion:
In conclusion, FMOX is a chemical compound that has gained significant attention in the field of scientific research. FMOX has shown potential in various scientific applications, including anti-cancer and anti-inflammatory agents. The synthesis method of FMOX is relatively simple, and the compound has a low toxicity profile, making it a potential candidate for further development as a drug. Future studies are needed to understand the mechanism of action of FMOX and its potential in other scientific research applications.
Méthodes De Synthèse
The synthesis of FMOX involves the reaction of 4-fluoroaniline with 4-morpholinecarboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified through crystallization to obtain FMOX in its pure form. The yield of FMOX through this method is reported to be around 70%.
Applications De Recherche Scientifique
FMOX has shown significant potential in various scientific research applications. One of the primary applications of FMOX is in the field of medicinal chemistry. FMOX has been studied extensively for its potential as an anti-cancer agent. Several studies have reported that FMOX has a cytotoxic effect on cancer cells and can induce apoptosis. FMOX has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-9-1-3-10(4-2-9)14-11(16)12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOSQNJMWTBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)
![5-(1-{[2-(butylthio)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5964516.png)

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5964544.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5964564.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)